molecular formula C15H20F3N3O B2760609 2-[(1-Cyclopentylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine CAS No. 2415583-15-0

2-[(1-Cyclopentylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2760609
CAS No.: 2415583-15-0
M. Wt: 315.34
InChI Key: GFOLONZPKCBSFC-UHFFFAOYSA-N
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Description

2-[(1-Cyclopentylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C15H20F3N3O and a molecular weight of 315.34 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group and an ether linkage to a cyclopentylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(1-Cyclopentylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a pyrimidine derivative with a cyclopentylpiperidine derivative in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

2-[(1-Cyclopentylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and the ether linkage can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-[(1-Cyclopentylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(1-Cyclopentylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-[(1-Cyclopentylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure but differ in their substituents and functional groups.

    Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group, which imparts unique chemical properties.

    Cyclopentylpiperidine derivatives: These compounds feature the cyclopentylpiperidine moiety and are studied for their biological activities. The uniqueness of this compound lies in its specific combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)13-5-8-19-14(20-13)22-12-6-9-21(10-7-12)11-3-1-2-4-11/h5,8,11-12H,1-4,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOLONZPKCBSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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